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Compound of Interest

Compound Name: 3-Bromo-5-fluorobenzonitrile

Cat. No.: B1333829

For Immediate Release

A comprehensive spectroscopic analysis of 3-Bromo-5-fluorobenzonitrile, a key intermediate
in pharmaceutical and materials science research, is presented in this guide. This document
provides a detailed comparison of its spectral characteristics with structurally related
compounds, 3-bromobenzonitrile and 5-fluorobenzonitrile, supported by experimental data and
standardized protocols. This guide is intended for researchers, scientists, and professionals in
drug development seeking a deeper understanding of the spectroscopic properties of this
compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Bromo-5-
fluorobenzonitrile and its analogues.

Table 1: Infrared (IR) Spectroscopy Data
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Compound

Key IR Absorptions (cm~?)

3-Bromo-5-fluorobenzonitrile

2230-2240 (C=N stretch), 1570-1600 (C=C
aromatic stretch), 1200-1300 (C-F stretch), 700-
800 (C-Br stretch)[1]

3-Bromobenzonitrile

~2230 (C=N stretch), ~1570 (C=C aromatic
stretch), ~780 (C-Br stretch)

5-Fluorobenzonitrile

~2230 (C=N stretch), ~1580 (C=C aromatic
stretch), ~1250 (C-F stretch)

Table 2: tH NMR Spectroscopy Data (Chemical Shift 6, ppm)

Compound Aromatic Protons
3-Bromo-5-fluorobenzonitrile 7.8-8.0 (m, 3H)
3-Bromobenzonitrile 7.4-7.9 (m, 4H)
5-Fluorobenzonitrile 7.3-7.7 (m, 4H)

Table 3: 13C NMR Spectroscopy Data (Chemical Shift &, ppm)

Compound Aromatic Carbons Cyano Carbon (C=N)
3-Bromo-5-fluorobenzonitrile 110-165 ~117
3-Bromobenzonitrile 123-138 ~118
5-Fluorobenzonitrile 115-164 ~118

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular lon (M%) Key Fragment lons
o 199/201 (due to "°Br/®1Br Fragments corresponding to

3-Bromo-5-fluorobenzonitrile ,

isotopes)[1] loss of Br, CN, and F

o 181/183 (due to "°Br/81Br

3-Bromobenzonitrile ) 102 (loss of Br)

isotopes)
5-Fluorobenzonitrile 121 94 (loss of HCN)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this

analysis.

Infrared (IR) Spectroscopy

o Technique: Attenuated Total Reflectance (ATR)
 Instrument: Bruker Tensor 27 FT-IR Spectrometer or equivalent.[1]

e Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal.

» Data Acquisition: The spectrum is recorded in the range of 4000-400 cm~* with a resolution
of 4 cm~1. A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Technique: *H and 13C Nuclear Magnetic Resonance
e Instrument: 300 or 400 MHz NMR Spectrometer.

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

o Data Acquisition:
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o 'H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-
to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

o 13C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts
are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)

e Technique: Electron lonization (El) Mass Spectrometry
 Instrument: A mass spectrometer equipped with an EI source.

o Sample Introduction: The sample is introduced into the ion source, typically via a direct
insertion probe or after separation by gas chromatography.

« lonization: The sample molecules are bombarded with a beam of electrons (typically at 70
eV) to induce ionization and fragmentation.

o Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are recorded to
generate the mass spectrum.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to data
interpretation in the spectroscopic analysis of a chemical compound.
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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